L-erythro-Sphingosine

Description

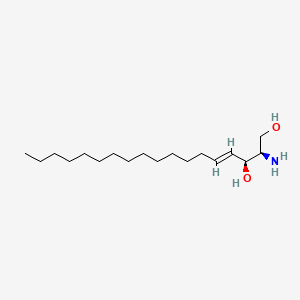

Structure

3D Structure

Properties

IUPAC Name |

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-MCXRAWCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319026 | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-75-5 | |

| Record name | L-erythro-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-SPHINGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-erythro-Sphingosine: Stereochemical Probes in Sphingolipid Signaling

Executive Summary: The Stereochemical Imperative

In sphingolipid research, the distinction between "bioactivity" and "metabolic conversion" is the single most frequent source of experimental error. L-erythro-sphingosine (2R,3S-sphingosine) serves as the critical stereochemical tool to resolve this ambiguity.

Unlike its naturally occurring enantiomer (D-erythro-sphingosine), the L-erythro isomer retains the amphiphilic physicochemical properties required for membrane intercalation and Protein Kinase C (PKC) inhibition, yet it is largely refractory to phosphorylation by Sphingosine Kinases (SphK1/2) and acylation by Ceramide Synthases (CerS).

This guide delineates the biochemical utility of this compound, moving beyond its role as a mere "negative control" to its application as a metabolically stable probe for non-S1P-mediated signaling.

Structural & Physicochemical Foundation

Stereochemical Configuration

The biological specificity of sphingolipids is dictated by the chirality at carbons C-2 and C-3.

-

D-erythro-sphingosine (Natural): (2S, 3R, 4E)-2-amino-4-octadecene-1,3-diol.[1][2]

-

This compound (Synthetic Probe): (2R, 3S, 4E)-2-amino-4-octadecene-1,3-diol.[3][4]

While the erythro configuration (anti-relationship between amino and hydroxyl groups) is maintained, the absolute configuration is inverted. This inversion preserves the molecule's gross shape and amphiphilicity but disrupts the "lock-and-key" recognition sites of metabolic enzymes.

Physicochemical Properties Table

The following properties are critical for experimental design. Note that this compound shares the solubility profile of the D-isomer but differs in biological fate.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Formula | C₁₈H₃₇NO₂ | MW: 299.5 g/mol |

| Solubility | DMSO (>5 mg/mL), Ethanol (>5 mg/mL) | Requires BSA complexing for cellular delivery (see Protocol 5.1). |

| CMC | ~1.0 µM (pH 7.4) | Experiments >1 µM may involve micellar aggregates, altering kinetics. |

| pKa | ~6.6 (NH₃⁺ ↔ NH₂) | Protonation state changes near physiological pH; affects membrane insertion. |

| Lipophilicity | High (LogP ~ 5-6) | Rapidly partitions into membranes; subject to "surface dilution" effects. |

Biochemical Activity & Enzymatic Interactions[1][5][6][7]

This section details the "Active Control" paradox: this compound is active against some targets but inert against others.

Protein Kinase C (PKC) Inhibition

Status: ACTIVE Contrary to common misconceptions, this compound is a potent inhibitor of PKC . The mechanism of PKC inhibition by sphingosine is largely driven by the amphiphilic positive charge interacting with the regulatory domain of PKC and the phosphatidylserine cofactor in the membrane. This interaction is less stereospecific than catalytic active sites.

-

Mechanism: Competitive inhibition with respect to Diacylglycerol (DAG) and Ca²⁺.[5]

-

Utility: Use this compound to confirm that PKC inhibition is caused by the sphingoid base itself, rather than downstream metabolites.

Sphingosine Kinase (SphK) Interaction

Status: REFRACTORY / INERT SphK1 and SphK2 are highly stereoselective for the D-erythro configuration.

-

Mechanism: The catalytic site requires the (2S,3R) geometry to orient the C-1 hydroxyl group for phosphorylation. This compound binds poorly or non-productively.

-

Utility: If a cellular effect (e.g., apoptosis) is observed with D-erythro but not L-erythro, the effect likely requires conversion to Sphingosine-1-Phosphate (S1P). If both isomers cause the effect, it is an intrinsic property of the sphingosine backbone (or PKC inhibition).

Ceramide Synthase (CerS)

Status: POOR SUBSTRATE CerS enzymes generally require the D-erythro configuration for N-acylation.[6] this compound is not efficiently converted to ceramide, preventing flux into the complex sphingolipid/glycosphingolipid pathways.

Visualizing Metabolic Divergence

The following diagram illustrates the differential fate of the isomers, highlighting why L-erythro is the gold standard for distinguishing S1P-dependent vs. S1P-independent signaling.

Figure 1: Differential metabolic fate.[7] D-erythro-sphingosine feeds into S1P and Ceramide pathways, whereas this compound acts as a metabolically stable PKC inhibitor.

Experimental Protocols

Critical Solubilization: The BSA Complex Method

Free sphingosine forms micelles at low micromolar concentrations (~1 µM), which can lyse cells and yield artifactual toxicity. To study specific signaling, you must deliver sphingosine bound to BSA .

Reagents:

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Ethanol (Absolute)

Protocol:

-

Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mM . Store at -20°C.

-

BSA Preparation: Prepare a 4 mg/mL (approx. 60 µM) solution of Fatty Acid-Free BSA in PBS. Warm to 37°C.[8]

-

Complexing:

-

While vortexing the warm BSA solution, slowly add the 10 mM sphingosine/ethanol stock dropwise.

-

Target a final sphingosine concentration of 10-100 µM in the BSA stock.

-

Note: The final ethanol concentration should be <1%.

-

-

Incubation: Incubate the mixture at 37°C for 15–30 minutes with gentle shaking to allow equilibrium binding. The solution should remain clear.

-

Treatment: Dilute this complex directly into cell culture media to the desired final concentration (typically 1–10 µM).

Validation Assay: Distinguishing S1P vs. Sphingosine Effects

To validate if a biological response (e.g., calcium mobilization) is due to conversion to S1P:

-

Setup: Three parallel conditions in cells (e.g., HEK293).

-

A: Vehicle (BSA only).

-

B: D-erythro-Sphingosine (10 µM).

-

C: this compound (10 µM).

-

-

Readout: Measure intracellular Calcium [Ca²⁺]i or ERK phosphorylation.

-

Interpretation:

-

If B induces signal but C does not: The effect is S1P-dependent (requires conversion by SphK).

-

If B and C induce similar signals: The effect is Sphingosine-dependent (likely PKC inhibition or direct receptor modulation) and not metabolic.

-

References

-

Hannun, Y. A., & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation. Science, 243(4890), 500-507. Link

-

Merrill, A. H.[4][6] Jr., et al. (1989).[4] Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145.[4] Link

-

Olivera, A., & Spiegel, S. (1993). Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens. Nature, 365, 557-560. Link

-

Cayman Chemical. (n.d.). This compound Product Information. Link

-

Stoffel, W., & Bister, K. (1973).[6] Stereospecificities in the metabolic reactions of the four isomeric sphinganines (dihydrosphingosines) in rat liver. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 354(2), 169-181. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. L-erythro Sphingosine (d18:1) | CAS 6036-75-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-erythro-Sphingosine in Cellular Regulation: A Technical Guide for Researchers

Abstract

L-erythro-Sphingosine, a central bioactive sphingolipid, has emerged as a critical regulator of fundamental cellular processes. Far from being a mere metabolic intermediate, sphingosine actively participates in signaling cascades that govern cell fate decisions, including apoptosis, cell cycle progression, and calcium homeostasis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, offering mechanistic insights and field-proven experimental protocols for researchers and drug development professionals. We will delve into its role as a potent inhibitor of Protein Kinase C (PKC), its intricate relationship with sphingosine-1-phosphate (S1P) in the context of the "sphingolipid rheostat," and its direct impact on intracellular calcium mobilization. This document is designed to serve as a comprehensive resource, bridging foundational knowledge with practical application to empower the scientific community in harnessing the therapeutic potential of modulating sphingosine-mediated pathways.

Introduction: The Sphingolipid Rheostat and the Centrality of Sphingosine

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. For decades, they were primarily considered structural components of cellular membranes. However, it is now firmly established that sphingolipid metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are potent signaling molecules.[1][2] The interplay between these metabolites is often described by the "sphingolipid rheostat" model, where the relative balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P, dictates the cell's fate.[1] this compound (hereafter referred to as sphingosine) sits at the heart of this rheostat, generated from the breakdown of ceramide by ceramidases.[3] Its subsequent phosphorylation by sphingosine kinases (SphK1 and SphK2) to form S1P is a critical control point in cellular signaling.[4][5][6]

This guide will focus on the direct cellular functions of sphingosine, a molecule that exerts profound biological effects independently of its conversion to S1P. Understanding these functions is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell death and proliferation, such as cancer and neurodegenerative disorders.

Core Cellular Functions of this compound

Inhibition of Protein Kinase C (PKC)

One of the earliest and most well-characterized functions of sphingosine is its role as an endogenous inhibitor of Protein Kinase C (PKC).[7][8][9][10][11] PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Sphingosine exerts its inhibitory effect by competing with the binding of diacylglycerol (DAG), a canonical activator of conventional and novel PKC isoforms.[11] This inhibition has significant downstream consequences, impacting signaling pathways that are dependent on PKC activity.

Causality Behind Experimental Choices: The use of high-purity, synthetic D-erythro-sphingosine is crucial in these studies to avoid confounding results from contaminants or other stereoisomers that may lack biological activity.[10] Furthermore, assessing PKC activity both in vitro using purified enzymes and in intact cells is essential to confirm that sphingosine can effectively engage its target in a complex cellular environment.[10]

Induction of Apoptosis

Sphingosine is a potent pro-apoptotic molecule in a variety of cell types.[1][12][13] Its ability to induce programmed cell death is multifaceted and involves several distinct mechanisms:

-

PKC Inhibition: By inhibiting pro-survival signals mediated by PKC, sphingosine can tip the cellular balance towards apoptosis.[7]

-

Modulation of Bcl-2 Family Proteins: Sphingosine has been shown to downregulate the expression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria.[12]

-

Mitochondrial-Mediated Pathway: Exogenous sphingosine treatment can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade.[3]

The stereospecificity of this action is critical, with D-erythro-sphingosine being the most potent inducer of apoptosis compared to other stereoisomers like L-threo-sphingosine.[13]

Cell Cycle Arrest

Accumulation of intracellular sphingosine can lead to cell cycle arrest, primarily at the G2/M phase.[4] This effect is closely linked to the activity of sphingosine kinases; cells lacking SphK activity exhibit an accumulation of sphingosine and subsequent cell cycle arrest.[4] This suggests that the phosphorylation of sphingosine to S1P is a critical mechanism for preventing its antiproliferative effects and allowing for normal cell cycle progression. The precise molecular mechanisms by which sphingosine mediates cell cycle arrest are still under investigation but are thought to involve the modulation of key cell cycle regulatory proteins.

Mobilization of Intracellular Calcium

Sphingosine can trigger the release of calcium (Ca2+) from intracellular stores, acting as a second messenger in calcium signaling.[7][14][15] This mobilization of Ca2+ is independent of the inositol trisphosphate (InsP3) pathway and has been shown to originate from lysosomal stores.[14] The release of lysosomal Ca2+ by sphingosine is mediated by the lysosomal two-pore channel 1 (TPC1) and can lead to the activation of downstream Ca2+-dependent processes, including autophagy.[14] The stereospecificity of sphingosine-induced calcium mobilization correlates with its ability to stimulate DNA synthesis, highlighting the importance of this signaling pathway in cell proliferation.[15]

Experimental Protocols for Investigating Sphingosine Function

The following protocols provide a framework for studying the cellular effects of this compound. These are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Preparation and Cellular Delivery of this compound

Causality: Sphingosine is a lipophilic molecule with low aqueous solubility. Proper preparation and delivery are critical for achieving consistent and reproducible results. Complexing sphingosine with bovine serum albumin (BSA) mimics its physiological transport and enhances its delivery to cells in culture.

Protocol:

-

Stock Solution Preparation:

-

Dissolve D-erythro-sphingosine in ethanol to create a concentrated stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C in amber vials to prevent degradation.

-

-

BSA Complexation:

-

Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

-

To a sterile microfuge tube, add the desired amount of sphingosine stock solution.

-

While vortexing the BSA solution, slowly add the sphingosine stock to achieve the desired final concentration. The final ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Incubate the sphingosine-BSA complex at 37°C for 15-30 minutes to allow for stable association.

-

-

Cellular Treatment:

-

Add the sphingosine-BSA complex to the cell culture medium to achieve the desired final working concentration.

-

Include a vehicle control (BSA complexed with the same volume of ethanol) in all experiments.

-

Assay for PKC Inhibition in Intact Cells

Causality: To demonstrate that sphingosine inhibits PKC in a cellular context, it is essential to measure the phosphorylation of a known PKC substrate in response to a PKC activator, with and without sphingosine pre-treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the sphingosine-BSA complex or vehicle control for a predetermined time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKC activator, such as a phorbol ester (e.g., PMA), for a short period (e.g., 10-15 minutes).

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

-

Normalize the signal to the total amount of the substrate protein using an appropriate antibody.

-

Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantification of Apoptosis by Flow Cytometry

Causality: Annexin V/Propidium Iodide (PI) staining is a standard method to differentiate between early apoptotic, late apoptotic, and necrotic cells. This allows for a quantitative assessment of sphingosine-induced cell death.

Protocol:

-

Cell Treatment:

-

Treat cells with the sphingosine-BSA complex or vehicle control for a time course determined by preliminary experiments (e.g., 12, 24, 48 hours).

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Measurement of Intracellular Calcium Mobilization

Causality: Fluorescent calcium indicators, such as Fura-2 AM, allow for the real-time measurement of changes in intracellular calcium concentration in response to stimuli.

Protocol:

-

Cell Loading with Calcium Indicator:

-

Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye in a physiological buffer.

-

-

Baseline Fluorescence Measurement:

-

Place the dye-loaded cells in a fluorometer or on a fluorescence microscope.

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to establish a stable baseline.

-

-

Stimulation and Data Acquisition:

-

Add the sphingosine-BSA complex to the cells while continuously recording the fluorescence signal.

-

As a positive control, use a known calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

-

Record the change in fluorescence over time to visualize the kinetics of calcium mobilization.

-

Visualization of Signaling Pathways and Workflows

The Sphingolipid Rheostat

Caption: The Sphingolipid Rheostat: Balancing Cell Fate.

Sphingosine-Mediated Signaling Pathways

Caption: Key Signaling Pathways Modulated by this compound.

Experimental Workflow for Assessing Sphingosine-Induced Apoptosis

Caption: Workflow for Quantifying Sphingosine-Induced Apoptosis.

Quantitative Data Summary

| Cellular Process | Key Effect of this compound | Typical Effective Concentration Range | Key Downstream Mediators |

| Apoptosis | Induction of programmed cell death | 1 - 20 µM | Caspases, Bcl-2 family proteins |

| Cell Cycle | G2/M phase arrest | 5 - 25 µM | Cyclin-dependent kinases (CDKs) |

| PKC Signaling | Inhibition of PKC activity | 0.5 - 10 µM | Diacylglycerol (DAG) |

| Calcium Homeostasis | Mobilization of intracellular Ca2+ | 1 - 15 µM | TPC1 on lysosomes |

This compound in Drug Development

The profound effects of sphingosine on cell survival and proliferation have positioned it and its metabolic pathways as attractive targets for drug development.

-

Cancer Therapy: Given its pro-apoptotic and anti-proliferative properties, strategies aimed at increasing intracellular sphingosine levels are being explored for cancer treatment. This includes the development of ceramidase inhibitors and sphingosine kinase inhibitors.[16]

-

Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders. Modulating sphingosine levels may offer therapeutic benefits in these conditions.

-

Inflammatory Diseases: The S1P signaling axis, which is directly fed by sphingosine, is a validated target for inflammatory diseases.[17][18] Fingolimod, an S1P receptor modulator, is an approved treatment for multiple sclerosis, highlighting the therapeutic potential of targeting this pathway.[19]

Conclusion

This compound is a pleiotropic signaling molecule with a diverse and potent range of cellular functions. Its ability to inhibit PKC, induce apoptosis, arrest the cell cycle, and mobilize intracellular calcium underscores its importance in maintaining cellular homeostasis. The delicate balance of the sphingolipid rheostat, with sphingosine at its core, represents a critical control node in cell fate decisions. A thorough understanding of the mechanisms of sphingosine action, facilitated by the robust experimental approaches outlined in this guide, is essential for the continued development of novel therapeutics that target the sphingolipid pathway for the treatment of a wide spectrum of human diseases.

References

-

Functions of sphingosine in cell proliferation and death - PubMed. Available at: [Link]

-

Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC. Available at: [Link]

-

Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC. Available at: [Link]

-

Intracellular sphingosine releases calcium from lysosomes - PMC. Available at: [Link]

-

Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC. Available at: [Link]

-

Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed. Available at: [Link]

-

The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed. Available at: [Link]

-

Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PubMed. Available at: [Link]

-

Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed. Available at: [Link]

-

Sphingosine kinases protect murine embryonic stem cells from sphingosine‐induced cell cycle arrest - PMC. Available at: [Link]

-

The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets. Available at: [Link]

-

An update on sphingosine-1-phosphate and other sphingolipid mediators - PubMed Central. Available at: [Link]

-

Synthesis of Sphingosine is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors | Request PDF - ResearchGate. Available at: [Link]

-

Regulatory role of sphingosine kinase and sphingosine-1-phosphate receptor signaling in progenitor/stem cells - PubMed Central. Available at: [Link]

-

Cell death/survival signal by ceramide and sphingosine-1-phosphate - NCBI. Available at: [Link]

-

Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics | GlpBio - YouTube. Available at: [Link]

-

Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC. Available at: [Link]

-

Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC. Available at: [Link]

-

Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed. Available at: [Link]

-

Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC. Available at: [Link]

-

A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine. Available at: [Link]

-

Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy | ACS Omega - ACS Publications. Available at: [Link]

-

Sphingosine kinase 1 - Wikipedia. Available at: [Link]

-

Intracellular sphingosine releases calcium from lysosomes - eLife. Available at: [Link]

-

Sphingosine-1-phosphate receptor 3 influences cell cycle progression in muscle satellite cells - PMC. Available at: [Link]

-

Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI. Available at: [Link]

-

Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC. Available at: [Link]

-

Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC. Available at: [Link]

-

Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - NIH. Available at: [Link]

-

Mechanism of protein kinase C inhibition by sphingosine - PubMed - NIH. Available at: [Link]

-

Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. Available at: [Link]

-

Protocol for measuring sphingolipid metabolism in budding yeast - PMC. Available at: [Link]

-

Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC. Available at: [Link]

-

Application of sphingolipid-based nanocarriers in drug delivery: an overview - PMC. Available at: [Link]

-

Inhibition of the sphingosine-1-phosphate pathway promotes the resolution of neutrophilic inflammation - PubMed. Available at: [Link]

-

A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Available at: [Link]

-

Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor - PubMed. Available at: [Link]

-

Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory” - MDPI. Available at: [Link]

Sources

- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Sphingosine kinases protect murine embryonic stem cells from sphingosine‐induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory role of sphingosine kinase and sphingosine-1-phosphate receptor signaling in progenitor/stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of sphingolipid-based nanocarriers in drug delivery: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: L-erythro-Sphingosine and Protein Kinase C Inhibition

Executive Summary

This technical guide details the pharmacological application of L-erythro-Sphingosine (the enantiomer of the naturally occurring D-erythro-sphingosine) as a potent inhibitor of Protein Kinase C (PKC). Unlike the natural D-erythro isomer, which is rapidly metabolized into Sphingosine-1-Phosphate (S1P) by sphingosine kinases (SphK), this compound exhibits metabolic stability while retaining PKC inhibitory activity. This guide provides mechanistic insights, comparative pharmacology, and validated experimental protocols for utilizing this lipid as a precise tool in signal transduction research.

Part 1: Molecular Mechanism of Action

The Charge-Neutralization Model

Protein Kinase C (PKC) activation typically requires the association of the enzyme with the plasma membrane, facilitated by Calcium (

Sphingosine (both L-erythro and D-erythro isomers) functions as a reversible, competitive inhibitor with respect to the regulatory lipid cofactors (DAG and phorbol esters) and a non-competitive inhibitor with respect to the substrate (ATP/Histone).

-

Mechanism: The positively charged ammonium group of sphingosine (

) interacts electrostatically with the anionic headgroups of Phosphatidylserine (PS) within the membrane bilayer. -

Result: This interaction neutralizes the negative surface charge required for the proper conformational folding of the PKC regulatory domain (C1 domain), effectively "locking" the kinase in its inactive cytosolic conformation even in the presence of activators.

Stereospecificity: The L-erythro Advantage

While PKC inhibition is primarily driven by the positive charge and amphiathic nature of the sphingoid base—making both D- and L-erythro isomers equipotent inhibitors—metabolic enzymes are highly stereospecific.

| Feature | D-erythro-Sphingosine (Natural) | This compound (Synthetic) |

| PKC Inhibition ( | 2–10 µM (Equipotent) | 2–10 µM (Equipotent) |

| Sphingosine Kinase Substrate | Yes (Rapidly converted to S1P) | No (Metabolically Stable) |

| Ceramide Synthase Substrate | Yes (Converted to Ceramide) | No / Negligible |

| Primary Utility | Physiological signaling studies | Isolating PKC effects from S1P/Ceramide effects |

Expert Insight: Using natural D-erythro-sphingosine to inhibit PKC can lead to confounding results because it is rapidly converted to S1P (a potent mitogen) or Ceramide (a pro-apoptotic signal). This compound is the superior pharmacological tool for isolating PKC-dependent phenotypes because it accumulates as the free base without fueling downstream sphingolipid metabolism.

Part 2: Visualization of Signaling Pathways

Pathway Diagram: PKC Inhibition & Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the isomers.

Caption: this compound inhibits PKC via charge neutralization but evades Sphingosine Kinase metabolism.

Part 3: Experimental Protocols

Preparation of Sphingosine-BSA Complexes (Cellular Delivery)

Free sphingosine is hydrophobic and cytotoxic at high concentrations due to detergent-like effects. It must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for cellular delivery.

Reagents:

-

This compound (solid or methanol stock).

-

Fatty Acid-Free BSA (Lyophilized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

Protocol:

-

Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 4 mg/mL (approx. 60 µM). Filter sterilize (0.22 µm).

-

Prepare Lipid Film: Aliquot the required amount of sphingosine (dissolved in methanol/chloroform) into a glass vial. Evaporate the solvent under a stream of Nitrogen gas (

) while rotating the vial to create a thin film. -

Complexation: Add the pre-warmed (37°C) BSA solution to the dried lipid film. The target molar ratio should be 1:1 to 5:1 (Lipid:BSA) .

-

Note: Do not exceed a 5:1 ratio, as unbound sphingosine will precipitate.

-

-

Solubilization: Incubate at 37°C for 30–60 minutes with continuous shaking or vortexing until the solution is clear.

-

Storage: Use immediately or store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Mixed Micelle PKC Assay (Gold Standard)

This assay measures PKC activity in a controlled lipid environment, avoiding the solubility issues of aqueous buffers.

Reagents:

-

Lipid Mix: Phosphatidylserine (PS) and Diacylglycerol (DAG) in Chloroform.

-

Detergent: Triton X-100 (0.05% w/v final).

-

Substrate: Histone H1 or PKC-specific peptide.

-

Radioisotope:

.[1][2]

Workflow Diagram:

Caption: Workflow for the Triton X-100 Mixed Micelle Assay to measure PKC inhibition.

Critical Steps:

-

Lipid Drying: Mix PS (80 mol%), DAG (20 mol%), and varying concentrations of this compound in chloroform. Dry thoroughly under

. -

Micelle Formation: Resuspend lipids in 20 mM Tris-HCl (pH 7.5) containing 0.05% Triton X-100. Sonicate for 5 minutes to form mixed micelles.

-

Reaction: Add Calcium (

, 100 µM), PKC enzyme, and Histone H1. Initiate with ATP. -

Analysis: Comparison of

incorporation vs. control (no sphingosine).-

Target

: Expect 50% inhibition when sphingosine is equimolar to DAG (approx. 2–5 µM).

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Cell Toxicity (Necrosis) | Unbound Sphingosine | Ensure BSA complexing ratio is < 5:1. Verify BSA is fatty-acid free.[3][4] |

| Precipitation in Assay | Hydrophobicity | Use Triton X-100 mixed micelle method; do not use aqueous buffer alone. |

| Variable Inhibition | Surface Dilution | In micelle assays, inhibition depends on surface concentration (mol%), not just bulk molarity. Keep Triton/Lipid ratio constant. |

| Unexpected S1P Effects | Impure Isomer | Confirm purity of L-erythro isomer via HPLC/Mass Spec to ensure no D-erythro contamination. |

References

-

Hannun, Y. A., & Bell, R. M. (1987). Mechanism of inhibition of protein kinase C by sphingosine and related sphingolipids. Science, 235(4789), 670-674.

-

Hannun, Y. A., et al. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry, 261(27), 12604-12609.

-

Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145.

-

Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions.[5] Biochimica et Biophysica Acta (BBA), 1531(3), 239-248.

-

Sigma-Aldrich Technical Bulletin. General Lipid/BSA Solubilization Protocol for Cell Delivery.

Sources

- 1. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wklab.org [wklab.org]

- 4. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Intracellular Targets of L-erythro-Sphingosine

This guide provides a technical analysis of the intracellular targets and signaling mechanisms of L-erythro-Sphingosine , the enantiomer of the naturally occurring D-erythro-sphingosine.

Executive Summary: The Stereochemical Trap

In sphingolipid research, This compound (L-e-Sph) serves as a critical stereochemical tool. Unlike its naturally occurring enantiomer (D-erythro-sphingosine), which is rapidly metabolized into Sphingosine-1-Phosphate (S1P) or reacylated into ceramide, L-e-Sph acts as a metabolically stable signaling agent .

Its utility stems from a specific "functional profile": it retains the ability to modulate lipophilic kinase targets (PKC, PDK1) but is largely refractory to the enzymes responsible for sphingoid base clearance (Sphingosine Kinases, Ceramide Synthases). Consequently, L-e-Sph accumulates intracellularly, allowing researchers to isolate sphingoid base signaling from downstream metabolite effects (S1P/Ceramide).

Molecular Mechanism: The "Broken Rheostat"

The "Sphingolipid Rheostat" dictates cell fate based on the balance between pro-apoptotic sphingosine/ceramide and pro-survival S1P. This compound disrupts this rheostat by entering the cell but failing to exit the sphingosine pool.

Stereoselectivity Profile

| Enzyme/Target | D-erythro-Sphingosine (Natural) | This compound (Probe) | Outcome of L-erythro Use |

| Sphingosine Kinase 1 (SphK1) | High Affinity Substrate ( | Poor Substrate / Inert | No conversion to S1P; Accumulation. |

| Ceramide Synthase (CerS) | Substrate (Acylated to Ceramide) | Competitive Inhibitor | Blockade of Ceramide salvage pathway. |

| Protein Kinase C (PKC) | Potent Inhibitor | Potent Inhibitor | Sustained PKC suppression.[1] |

| PDK1 | Activator | Activator | Stimulation of Akt pathway independent of S1P. |

| Mfsd2b Transporter | Exported as S1P | Not Exported | Intracellular retention. |

Visualization: Metabolic Blockade

The following diagram illustrates how this compound creates a "dead-end" signaling node compared to the natural isomer.

Caption: this compound mimics D-erythro target engagement (PKC, PDK1) but blocks metabolic exit routes (SphK, CerS).

Primary Intracellular Targets

Protein Kinase C (PKC)

Interaction: Inhibition Mechanism: this compound acts as a competitive inhibitor with respect to diacylglycerol (DAG) and phorbol esters.[2] It binds to the regulatory C1 domain of PKC.

-

Significance: Unlike inhibitors that target the ATP-binding site (e.g., staurosporine), sphingosine isomers modulate the lipid-binding interface. This compound is equipotent to D-erythro-sphingosine in inhibiting PKC-dependent superoxide generation in neutrophils and platelet aggregation.

-

Experimental Note: Use this compound to validate that a cellular effect is due to PKC inhibition specifically by the sphingoid base, rather than by conversion to S1P (which acts on G-protein coupled receptors).

3-Phosphoinositide-Dependent Kinase 1 (PDK1)

Interaction: Activation Mechanism: Sphingosine isomers, including L-erythro, enhance the autophosphorylation of PDK1.[3]

-

Significance: PDK1 is a master kinase that activates Akt/PKB. While sphingosine is generally pro-apoptotic (via PKC inhibition), its activation of PDK1 provides a conflicting pro-survival signal.

-

Differentiation: This activation is stereospecificity-independent regarding the sphingoid base, meaning L-erythro activates PDK1 as effectively as D-erythro. This is critical when studying Akt phosphorylation kinetics; L-erythro treatment will induce Akt phosphorylation without producing S1P.

Ceramide Synthase (CerS)

Interaction: Competitive Inhibition Mechanism: this compound competes with D-erythro-sphingosine for the substrate binding site of Ceramide Synthase.

-

Significance: By inhibiting CerS, this compound prevents the "salvage pathway" recycling of sphingosine into ceramide.

-

Cellular Consequence: This leads to a rapid accumulation of endogenous long-chain bases and can induce Golgi fragmentation and vacuolization, a phenotype distinct from simple apoptosis.

Experimental Workflows & Protocols

Protocol: Differentiating Sphingosine vs. S1P Signaling

Objective: Determine if a cellular response (e.g., calcium mobilization, migration) is driven by the sphingosine backbone or its metabolite S1P.

Reagents:

-

Vehicle: BSA (Fatty acid-free) complex

Step-by-Step Methodology:

-

Solubilization: Dissolve sphingosines in ethanol to 10 mM stock. Complex with 4 mg/mL BSA in PBS to create a 100 µM working solution. Note: Sphingosine binds avidly to plastic; use glass or silanized tubes.

-

Cell Treatment:

-

Group 1 (Control): Vehicle only.

-

Group 2 (Natural): Treat with 5 µM D-erythro-sphingosine.

-

Group 3 (Probe): Treat with 5 µM this compound.

-

-

Readout Analysis:

-

If Group 2 and Group 3 show the same effect: The mechanism is likely direct PKC inhibition or PDK1 activation (Sphingosine-dependent).

-

If Group 2 shows effect but Group 3 does not: The mechanism requires conversion to S1P (S1P-receptor dependent).

-

If Group 3 shows high toxicity/vacuolization: Indicates accumulation due to lack of metabolism (CerS inhibition).

-

Visualization: Decision Logic for Isomer Selection

Caption: Logic flow for using this compound to deconstruct sphingolipid signaling pathways.

References

-

Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Source: Biochemistry (1989) URL:[8][Link]

-

Sphingosine Is a Novel Activator of 3-Phosphoinositide-dependent Kinase 1. Source: Journal of Biological Chemistry (2001) URL:[Link][8]

-

Biochemical Characterization of the Reverse Activity of Rat Brain Ceramidase: A CoA-independent and Fumonisin B1-insensitive Ceramide Synthase. Source: Journal of Biological Chemistry (2001) URL:[Link][8]

-

Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects. Source: Molecular Biology of the Cell (2005) URL:[Link]

-

Stereoselectivity of induction of the retinoblastoma gene product (pRb) dephosphorylation by D-erythro-sphingosine. Source: Biochemistry (1995) URL:[8][Link]

Sources

- 1. L-erythro Sphingosine (d18:1) | CAS 6036-75-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. tandfonline.com [tandfonline.com]

- 8. caymanchem.com [caymanchem.com]

L-erythro-Sphingosine: A Linchpin in Membrane Architecture and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-erythro-Sphingosine, a long-chain amino alcohol, transcends its role as a mere structural backbone for complex sphingolipids. It is a potent bioactive molecule that resides at a critical metabolic crossroads, profoundly influencing the biophysical properties of cellular membranes and orchestrating key signaling pathways that dictate cell fate. Accumulations or deficiencies in sphingosine and its metabolites are directly implicated in a range of pathologies, from neurodegenerative diseases to cancer, making this lipid a molecule of intense interest for therapeutic development. This guide provides an in-depth exploration of this compound's multifaceted role, detailing its impact on membrane structure, its function as a signaling hub, and the state-of-the-art methodologies employed to investigate its activities. We will dissect the causality behind its effects, offering not just protocols but the strategic reasoning that underpins them, to empower researchers in their quest to understand and manipulate this pivotal lipid.

The Molecular Architecture of this compound

At its core, this compound is an 18-carbon amino alcohol with a distinctive chemical structure that dictates its behavior within the cellular environment.[1] Its chemical formula is C18H37NO2.[2] The molecule possesses a long, hydrophobic aliphatic tail and a polar head group containing an amino group and two hydroxyl groups. This amphiphilic nature is fundamental to its function, enabling it to interact with both the hydrophobic lipid interior and the hydrophilic aqueous environment of the cell membrane.[1]

The specific stereochemistry, L-erythro-(2R,3S), is crucial for its biological activity.[3] Studies comparing different stereoisomers have demonstrated that the D-erythro form is the most potent in inducing biological effects like apoptosis, while other forms, such as DL-erythro-dihydrosphingosine (which lacks the C4-C5 double bond), are largely inactive.[4] This highlights a stringent structural requirement for its interaction with cellular machinery.

Sphingosine is a central component of the sphingolipid family. It is generated through the hydrolysis of ceramide by enzymes called ceramidases and serves as the precursor for sphingosine-1-phosphate (S1P), another powerful signaling lipid.[5] This positions sphingosine at the heart of sphingolipid metabolism, where its concentration is tightly regulated to maintain cellular homeostasis.[6]

Biophysical Impact on Membrane Structure and Dynamics

Sphingosine is not a passive bystander in the lipid bilayer; it actively modulates the physical state of the membrane, influencing its fluidity, organization, and permeability.

Membrane Rigidification and Domain Formation

Contrary to lipids that might increase membrane fluidity, sphingosine has a pronounced rigidifying effect. It preferentially incorporates into the gel phase of lipid bilayers, stabilizing these domains and increasing their melting temperature (Tm).[7] This effect is concentration-dependent and leads to a decrease in overall membrane fluidity.[8] Using techniques like Differential Scanning Calorimetry (DSC), studies have shown that the addition of sphingosine to model membranes increases the transition temperature and enthalpy, indicating the formation of more ordered, cooperative domains.[7]

This propensity to induce order facilitates the formation of sphingosine-enriched gel domains within more fluid membrane environments, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).[9] These domains are functionally significant as they can alter the local membrane environment, influencing the activity of embedded proteins and serving as platforms for signaling events. The formation of these rigid domains is also influenced by the local pH. At neutral pH, resembling the plasma membrane, sphingosine is largely neutral and readily forms these domains. However, in acidic environments like the lysosome (pH ~5.0), its amino group becomes protonated, and the resulting positive charge leads to electrostatic repulsion, which hinders the formation of stable gel domains.[9][10]

Modulation of Membrane Permeability

A key consequence of sphingosine-induced domain formation is an increase in membrane permeability. This is not because sphingosine itself forms pores, but rather because the coexistence of rigid, sphingosine-enriched gel domains and more fluid domains creates structural defects at their interfaces.[7] These boundary defects act as transient leakage sites for aqueous solutes, disrupting the membrane's barrier function.[7] This mechanism is distinct from that of its precursor, ceramide, which can induce non-lamellar phases and facilitate lipid flip-flop, effects not readily observed with sphingosine.[7] The ability of sphingosine to permeabilize membranes has direct biological implications, including a demonstrated bactericidal effect where it disrupts the integrity of bacterial membranes.[11]

Data Presentation: Biophysical Effects of Sphingosine

The following table summarizes key quantitative data on the biophysical impact of sphingosine on model lipid membranes, as determined by Differential Scanning Calorimetry (DSC). The addition of 20 mol % sphingosine consistently increases the stability and order of the membrane.

| Membrane Composition | Parameter | Without Sphingosine | With 20 mol % Sphingosine | Technique |

| DPPC | Tm (°C) | 41.3 | 46.5 | DSC |

| ΔH (kcal/mol) | 7.9 | 10.1 | DSC | |

| DPPC/Chol (4:1) | Tm (°C) | 42.0 | 45.4 | DSC |

| ΔH (kcal/mol) | 6.8 | 8.0 | DSC | |

| SM/POPC (1:1) | Tm (°C) | 37.0 | 42.1 | DSC |

| ΔH (kcal/mol) | 4.9 | 6.8 | DSC | |

| (Data synthesized from thermodynamic parameters presented in Contreras, F.-X., et al. (2010)[7]) |

The Sphingolipid Rheostat: Sphingosine as a Bioactive Signaling Hub

The intracellular concentrations of sphingosine and its metabolites are tightly controlled by a network of enzymes. The balance between pro-apoptotic sphingosine and ceramide versus the pro-survival molecule sphingosine-1-phosphate (S1P) is often termed the "sphingolipid rheostat," which acts as a critical determinant of cell fate.[12]

Metabolic Pathways

Sphingosine is primarily generated in the lysosome via the degradation of complex sphingolipids.[13] The key reaction is the hydrolysis of ceramide by acid and neutral ceramidases, which cleaves the fatty acid chain, releasing free sphingosine.[5] Once formed, sphingosine has two primary fates:

-

Phosphorylation: It can be phosphorylated at the 1-hydroxyl position by sphingosine kinases (SphK1 and SphK2) to form S1P.[1][14] This is a critical regulatory step, as it converts a pro-death signal into a pro-survival one.[12]

-

Recycling/Degradation: It can be re-acylated by ceramide synthases to reform ceramide in the "salvage pathway," or it can be irreversibly degraded by S1P lyase after being converted to S1P.[14][15]

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in the pathway.[15][16] This ultimately produces ceramide, which can then be catabolized to sphingosine.

Role in Apoptosis and Cell Cycle Arrest

High intracellular levels of sphingosine act as a potent second messenger for stress signals, such as DNA damage, promoting cell cycle arrest and apoptosis.[1] This pro-apoptotic function has garnered significant interest for its therapeutic potential in cancer.[1] Sphingosine can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases.[1][12] It has also been shown to be an inhibitor of protein kinase C (PKC) and can mobilize calcium from intracellular stores, both of which are critical events in signal transduction pathways that control cell proliferation and death.[17]

The Extracellular Messenger: Sphingosine-1-Phosphate (S1P) Signaling

While sphingosine primarily acts inside the cell, its phosphorylated product, S1P, is a crucial extracellular signaling molecule.[18][19] After its synthesis by SphK, S1P can be exported from the cell by specific transporters, such as Mfsd2b in red blood cells.[18][20]

Once in the extracellular space, S1P acts as a ligand for a family of five G protein-coupled receptors (GPCRs), named S1PR1 through S1PR5.[19] The binding of S1P to these receptors initiates a cascade of intracellular signaling events that are fundamental to a vast array of physiological processes. These include:

-

Immune Cell Trafficking: S1P gradients are essential for the egress of lymphocytes from lymphoid organs.[14][18]

-

Angiogenesis and Vascular Development: S1P signaling is critical for the formation and stabilization of blood vessels.[1][18]

-

Cell Proliferation and Survival: Activation of S1P receptors often triggers pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.[19]

The diverse signaling outcomes are dependent on which receptor subtype is expressed on a given cell and which G protein (e.g., Gαi, Gαq, Gα12/13) it couples to.[18]

Methodologies for the Investigation of this compound

Studying a bioactive lipid like sphingosine requires robust and sensitive techniques. The choice of methodology is critical for generating reliable and reproducible data.

Protocol 1: Extraction and Quantification of Cellular Sphingosine by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its exceptional sensitivity and specificity.[1] It allows for the precise identification and quantification of individual lipid species, even at low cellular concentrations. The chromatographic separation step (LC) is crucial for resolving sphingosine from other isobaric lipids, while the tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation patterns.[1]

Methodology:

-

Cell Harvesting & Lysis:

-

Culture cells to desired confluency. Harvest by scraping in cold PBS to minimize enzymatic activity.

-

Pellet cells via centrifugation (e.g., 500 x g for 5 min at 4°C).

-

Lyse the cell pellet in a known volume of ice-cold water or buffer by sonication or freeze-thaw cycles. Reserve a small aliquot for protein quantification (e.g., BCA assay) for normalization purposes.

-

-

Lipid Extraction (Modified Folch Method):

-

To the cell lysate, add an internal standard (e.g., a non-biological C17-sphingosine) to correct for extraction efficiency and instrument variability.

-

Add 4 volumes of a Chloroform:Methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid film in a suitable solvent for reverse-phase chromatography (e.g., Methanol/Acetonitrile).

-

Inject the sample onto a C18 HPLC column.

-

Elute the lipids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Sphingosine: Monitor the transition from the precursor ion (m/z 300.3) to a characteristic product ion (e.g., m/z 282.3, corresponding to the loss of water).

-

Quantify the endogenous sphingosine peak area relative to the internal standard peak area against a standard curve of known concentrations.

-

Protocol 2: Assessing Sphingosine-Induced Changes in Membrane Biophysics

Causality: Fluorescence polarization is a powerful technique to measure membrane fluidity (or its inverse, microviscosity).[7] It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer. The rotational freedom of the probe is restricted in a more ordered (less fluid) membrane. By measuring the polarization of the emitted fluorescence, one can deduce changes in membrane order. A higher polarization value corresponds to a more rigid, less fluid membrane.[7][8]

Therapeutic Implications and Future Directions

The central role of the sphingosine/S1P axis in cell fate and signaling makes it a highly attractive target for drug development.[21]

-

FTY720 (Fingolimod): This sphingosine analogue is a cornerstone therapy for multiple sclerosis.[22] It is phosphorylated in vivo by SphK2 and acts as a functional antagonist at S1P receptors, trapping lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[14][22]

-

Cancer Therapeutics: Given sphingosine's pro-apoptotic role, strategies to increase its intracellular levels or inhibit its conversion to pro-survival S1P are being explored. Sphingosine kinase inhibitors are under active investigation as potential anti-cancer agents.[1][21]

-

Lysosomal Storage Diseases: The accumulation of sphingosine in late endosomes/lysosomes is a hallmark of Niemann-Pick disease type C, leading to disruptions in calcium signaling and membrane trafficking.[9] Understanding the biophysical consequences of this accumulation is key to developing therapies.

Future research will continue to unravel the precise mechanisms by which sphingosine domains are formed and how they selectively recruit proteins to modulate signaling. The development of more specific inhibitors for the enzymes of sphingolipid metabolism will provide finer tools to dissect these pathways and offer new therapeutic avenues for a wide range of human diseases.

References

-

Grassi, S., et al. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. Cell Signal. Retrieved from [Link]

-

Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry (Mosc). Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Sphingosine: The Unsung Hero of Cell Membranes. Retrieved from [Link]

-

Lopes, S. C., et al. (2014). Biophysical implications of sphingosine accumulation in membrane properties at neutral and acidic pH. J Phys Chem B. Retrieved from [Link]

-

Contreras, F. X., et al. (2010). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophys J. Retrieved from [Link]

-

Lopes, S.C. (2014). Sphingosine-induced alterations in membrane biophysical properties: biological relevance in the pathophysiology of human disease. ULisboa Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

-

Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochim Biophys Acta. Retrieved from [Link]

-

Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. J Clin Invest. Retrieved from [Link]

-

Kraft, M. L. (2016). Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Front Cell Dev Biol. Retrieved from [Link]

-

Maceyka, M., et al. (2012). An update on sphingosine-1-phosphate and other sphingolipid mediators. Nat Rev Mol Cell Biol. Retrieved from [Link]

-

Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. J Mol Med (Berl). Retrieved from [Link]

-

Xie, S. (2020). Sphingosine-1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). YouTube. Retrieved from [Link]

-

Mongrand, S. (2021). Biophysical approaches to study the plant sphingolipid GIPC in membrane organization. YouTube. Retrieved from [Link]

-

GlpBio. (2023). Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics. YouTube. Retrieved from [Link]

-

Fischer, C. L., et al. (2012). The Anti-Infectious Role of Sphingosine in Microbial Diseases. Molecules. Retrieved from [Link]

-

Moof University. (2020). Sphingolipids | Biosynthesis. YouTube. Retrieved from [Link]

-

Johnson, K. R., et al. (2007). Sphingosine Kinase 1 Localized to the Plasma Membrane Lipid Raft Microdomain Overcomes Serum Deprivation Induced Growth Inhibition. J Cell Biochem. Retrieved from [Link]

-

Sakakura, C., et al. (1998). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine. J Cancer Res Clin Oncol. Retrieved from [Link]

-

Stiban, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Front. Physiol. Retrieved from [Link]

-

Van Brocklyn, J. R., & Williams, J. B. (2012). “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets. Curr Mol Pharmacol. Retrieved from [Link]

-

Kappe, A. C. O., et al. (2021). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. Chem Phys Lipids. Retrieved from [Link]

-

The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Potential therapeutic targets for atherosclerosis in sphingolipid metabolism. Biosci Rep. Retrieved from [Link]

-

Wikipedia. (n.d.). Sphingosine-1-phosphate. Retrieved from [Link]

-

Rotstein, N. P., et al. (2010). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Invest Ophthalmol Vis Sci. Retrieved from [Link]

-

Goñi, F. M., & Alonso, A. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochem Soc Trans. Retrieved from [Link]

-

Sunkara, M., et al. (2012). Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels. J Pharmacol Exp Ther. Retrieved from [Link]

-

Grassi, S., et al. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. Cell Signal. Retrieved from [Link]

-

Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. FASEB J. Retrieved from [Link]

-

Kinoshita, M., et al. (2017). Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. J Cell Biol. Retrieved from [Link]

-

Ogawa, C., et al. (2003). Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis. J Biol Chem. Retrieved from [Link]

-

Espert, L., et al. (2022). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. J Inherit Metab Dis. Retrieved from [Link]

-

Gutiérrez-Herrero, S., et al. (2022). Vesicle Fusion as a Target Process for the Action of Sphingosine and Its Derived Drugs. Int J Mol Sci. Retrieved from [Link]

Sources

- 1. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Understanding Sphingosine: The Unsung Hero of Cell Membranes - Oreate AI Blog [oreateai.com]

- 3. This compound | C18H37NO2 | CID 5496506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]

- 7. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine-induced alterations in membrane biophysical properties: biological relevance in the pathophysiology of human disease [repositorio.ulisboa.pt]

- 9. Biophysical implications of sphingosine accumulation in membrane properties at neutral and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine - Wikipedia [en.wikipedia.org]

- 14. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 17. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]

- 21. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: L-erythro-Sphingosine in Immunology & Inflammation

This technical guide details the role of L-erythro-Sphingosine as a precision pharmacological tool in immunology and inflammation research. Unlike its naturally occurring isomer (D-erythro-Sphingosine), this compound possesses a distinct bioactivity profile that allows researchers to dissect the complex "Sphingolipid Rheostat"—the critical balance between pro-apoptotic Sphingosine and pro-survival Sphingosine-1-Phosphate (S1P).

Executive Summary

In the study of inflammation and immune cell trafficking, the conversion of Sphingosine to S1P by Sphingosine Kinases (SphK1/SphK2) is a pivotal checkpoint. This compound (the non-natural enantiomer) serves as a critical specificity probe. Because it retains the ability to inhibit Protein Kinase C (PKC) but is refractory to phosphorylation by SphK1 , it allows investigators to isolate Sphingosine-dependent signaling from S1P-dependent signaling. This guide outlines the chemical biology, mechanistic divergence, and experimental protocols for utilizing this compound to validate immunological pathways.

Chemical Biology & Stereochemistry

Sphingosine contains two chiral centers at C2 and C3. The naturally occurring bioactive lipid is D-erythro-Sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). The L-erythro isomer is its enantiomer ((2R,3S,4E)).

Key Physicochemical Properties

| Property | D-erythro-Sphingosine (Natural) | This compound (Tool) |

| Stereochemistry | (2S, 3R) | (2R, 3S) |

| SphK1 Substrate | High Efficiency ( | Refractory / Poor Substrate |

| SphK2 Substrate | High Efficiency | Moderate/Low Efficiency (Context Dependent) |

| PKC Inhibition | Potent Inhibitor | Equipotent Inhibitor (in mixed micelle assays) |

| Ceramide Synthase | Natural Substrate | Poor Substrate (Stereoselective) |

Implication for Research: If a cellular effect (e.g., neutrophil apoptosis) is observed with D-erythro-Sphingosine but abolished with this compound, the mechanism likely requires metabolic conversion to S1P (via SphK1) or stereospecific receptor binding. If both isomers induce the effect, the mechanism is likely direct PKC inhibition or biophysical membrane perturbation.

Mechanistic Divergence in Signaling

The utility of this compound lies in its ability to uncouple the dual nature of sphingolipid signaling.

The Sphingolipid Rheostat Uncoupled

In a typical immune cell (e.g., Macrophage or T-cell), D-erythro-Sphingosine is rapidly phosphorylated by SphK1 to generate S1P, which binds to S1PR1-5 to promote migration and survival.

-

Experiment: Treating cells with This compound leads to intracellular accumulation of the sphingoid base without significant generation of bioactive S1P (via SphK1).

-

Result: This forces the cell into a "Sphingosine-dominant" state, triggering protein phosphatase 2A (PP2A) activation and downregulating the ERK pathway, without the confounding variable of S1P receptor activation.

Protein Kinase C (PKC) Inhibition

Both isomers inhibit PKC activity by interacting with the regulatory domain, acting as competitive inhibitors with respect to diacylglycerol (DAG). This is a critical control:

-

Hypothesis: "Drug X reduces inflammation by inhibiting PKC."

-

Validation: If this compound mimics the effect of Drug X, but a SphK-inhibitor does not, the mechanism is confirmed as PKC-mediated rather than S1P-mediated.

Visualization: Signaling Pathways

The following diagram illustrates the divergent processing of D-erythro vs. L-erythro isomers in an immune cell.

Figure 1: Differential processing of Sphingosine isomers. Note that this compound bypasses the S1P survival pathway (Green) while retaining PKC inhibitory capacity (Red).

Experimental Protocols

Protocol A: Preparation of Sphingosine-BSA Complexes

Sphingolipids are hydrophobic and must be delivered to cells bound to BSA to ensure bioavailability and prevent precipitation.

-

Stock Solution: Dissolve this compound in 100% Ethanol to a concentration of 10 mM. Store at -20°C.

-

Vehicle Preparation: Prepare a 4 mg/mL fatty acid-free Bovine Serum Albumin (BSA) solution in PBS.

-

Complexing:

-

While vortexing the BSA solution, slowly add the 10 mM Sphingosine stock to achieve a final concentration of 100 µM (or desired 10x working conc).

-

The final Ethanol concentration should be < 1%.

-

Incubate at 37°C for 30 minutes with gentle shaking to allow complex formation.

-

-

Usage: Dilute 1:10 into cell culture media for treatment.

Protocol B: Specificity Validation Assay (Neutrophils)

Objective: Determine if an anti-inflammatory effect is S1P-dependent.

-

Isolation: Isolate primary human neutrophils via density gradient centrifugation.

-

Treatment Groups:

-

Group 1 (Vehicle): BSA/PBS.

-

Group 2 (Natural): D-erythro-Sphingosine (1 µM).

-

Group 3 (Tool): this compound (1 µM).

-

Group 4 (Control): this compound + S1P (Add-back).

-

-

Stimulation: Stimulate neutrophils with fMLP (100 nM) or LPS (100 ng/mL).

-

Readout: Measure Chemotaxis (Transwell) or Superoxide Anion production (Cytochrome C reduction).

-

Interpretation:

-

If Group 2 increases chemotaxis (via conversion to S1P) and Group 3 inhibits or has no effect, the migration is S1P-driven.

-

If Group 2 and Group 3 both inhibit superoxide production equally, the mechanism is likely PKC inhibition (independent of S1P).

-

Logic Flow for Experimental Design

Use this logic tree to interpret data when using this compound.

Figure 2: Decision matrix for interpreting isomer-specific data in immunological assays.

References

-

Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology.[1] Link

-

Olivera, A., & Spiegel, S. (1993). Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens. Nature. Link

-

Hait, N. C., et al. (2005). Sphingosine kinase type 2 activation by ERK-mediated phosphorylation. Journal of Biological Chemistry. (Demonstrates SphK specificity). Link

-

Buettner, G. R., et al. (2010). Stereospecificity of sphingosine kinase 1 and 2. Biochimica et Biophysica Acta. Link

-

Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and in intact cells. Biochemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Utilizing L-erythro-Sphingosine in Cell Culture

Authored by: Gemini, Senior Application Scientist

I. Introduction: Understanding L-erythro-Sphingosine

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules regulating critical cellular processes. Within this family, sphingosine (Sph) occupies a central position. It is an 18-carbon amino alcohol that acts as the backbone for more complex sphingolipids and functions as a bioactive lipid in its own right.

It is crucial to distinguish between the different stereoisomers of sphingosine, as their biological activities can vary significantly. The naturally abundant and most studied form is D-erythro-sphingosine, which is a potent inhibitor of Protein Kinase C (PKC) and a well-documented inducer of apoptosis.[1] The this compound isomer, the subject of this guide, is less common but is also biologically active and serves as an essential tool for comparative studies to elucidate the stereo-specificity of sphingolipid-mediated signaling events. While some literature may refer to "sphingosine" generally, this guide will focus on the specific application of the L-erythro isomer and provide protocols for its use in cell culture.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and explaining the scientific rationale behind experimental design choices when working with this compound.

II. The "Sphingolipid Rheostat": A Balancing Act of Cell Fate